molecular formula C13H15BrN4S B6438590 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549019-23-8

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6438590
CAS RN: 2549019-23-8
M. Wt: 339.26 g/mol
InChI Key: NHVMUQZBUDGAJT-UHFFFAOYSA-N
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Description

1-(3-Bromophenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BTP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. BTP is a heterocyclic compound, consisting of a five-membered ring with three nitrogen atoms, a sulfur atom, and a methyl group. This compound has been found to possess a range of unique physical and chemical properties, making it an attractive candidate for further research.

Scientific Research Applications

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential applications in a variety of scientific fields, including biochemistry, enzymology, and pharmacology. In biochemistry, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the role of thiols in the regulation of enzyme activity. In enzymology, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the structure and function of enzymes, as well as to identify potential drug targets. In pharmacology, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the pharmacokinetics and pharmacodynamics of drugs and to assess the potential of new drug candidates.

Mechanism of Action

Advantages and Limitations for Lab Experiments

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and handle. In addition, it is relatively stable and has a wide range of potential applications. However, it is important to note that 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a relatively new compound, and its effects are not yet fully understood. As such, it is important to exercise caution when conducting experiments with this compound.

Future Directions

The potential applications of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine are numerous, and there are many potential directions for future research. For example, further studies could be conducted to better understand the biochemical and physiological effects of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, as well as to identify potential drug targets. In addition, further studies could be conducted to explore the potential of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine as a therapeutic agent. Finally, studies could be conducted to explore the potential of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine for use in drug delivery and for the development of new materials.

Synthesis Methods

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized in a three-step process, beginning with the reaction of 1,2,5-thiadiazole and 3-bromophenol. This reaction is followed by the addition of piperazine to the resulting product, and finally, the methylation of the compound to yield 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine. This method of synthesis has been well-documented and is relatively straightforward.

properties

IUPAC Name

3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMUQZBUDGAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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